molecular formula C20H23N3O2 B11554281 N-(2,5-Dimethylphenyl)-1-{N'-[(E)-[4-(propan-2-YL)phenyl]methylidene]hydrazinecarbonyl}formamide

N-(2,5-Dimethylphenyl)-1-{N'-[(E)-[4-(propan-2-YL)phenyl]methylidene]hydrazinecarbonyl}formamide

Cat. No.: B11554281
M. Wt: 337.4 g/mol
InChI Key: WNIIXPIQVCCFOQ-CIAFOILYSA-N
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Description

N-(2,5-Dimethylphenyl)-1-{N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]hydrazinecarbonyl}formamide is an organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dimethylphenyl)-1-{N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]hydrazinecarbonyl}formamide typically involves the reaction of 2,5-dimethylphenylamine with formic acid derivatives under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The purification of the final product is achieved through techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dimethylphenyl)-1-{N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]hydrazinecarbonyl}formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed under specific conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-(2,5-Dimethylphenyl)-1-{N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]hydrazinecarbonyl}formamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic properties and applications in drug development.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,5-Dimethylphenyl)-1-{N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]hydrazinecarbonyl}formamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dimethylphenyl)formamide
  • N-(2,5-Dimethylphenyl)acetamide
  • N-(2,5-Dimethoxyphenyl)-4-ethoxybenzamide

Uniqueness

N-(2,5-Dimethylphenyl)-1-{N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]hydrazinecarbonyl}formamide stands out due to its unique structural features and specific chemical properties

Properties

Molecular Formula

C20H23N3O2

Molecular Weight

337.4 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-N'-[(E)-(4-propan-2-ylphenyl)methylideneamino]oxamide

InChI

InChI=1S/C20H23N3O2/c1-13(2)17-9-7-16(8-10-17)12-21-23-20(25)19(24)22-18-11-14(3)5-6-15(18)4/h5-13H,1-4H3,(H,22,24)(H,23,25)/b21-12+

InChI Key

WNIIXPIQVCCFOQ-CIAFOILYSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)C(C)C

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NN=CC2=CC=C(C=C2)C(C)C

Origin of Product

United States

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